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Compound of Interest

Compound Name: P1788

Cat. No.: B11929714 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

polymers is critical for the successful formulation and delivery of therapeutic agents. This guide

provides a detailed comparison of P1788 (Polyvinyl Alcohol 1788) with other key polymers

used in pharmaceutical applications, supported by experimental data to inform formulation

decisions.

P1788 is a specific grade of Polyvinyl Alcohol (PVA), a synthetic polymer widely utilized in the

pharmaceutical industry for its biocompatibility, low toxicity, and tunable physical properties.

The designation "1788" indicates a degree of polymerization of approximately 1700 and a

partial hydrolysis level of about 88%. These characteristics influence its solubility, viscosity, and

film-forming capabilities, making it a versatile excipient in drug delivery systems.

This guide will compare P1788 against a direct competitor from the same chemical family, PVA

1799, and other widely used pharmaceutical polymers: Chitosan, Poly(lactic-co-glycolic acid)

(PLGA), and Polyvinylpyrrolidone (PVP). The comparisons will focus on properties relevant to

pharmaceutical formulation, such as drug release kinetics, material characteristics, and

performance as a formulation excipient.

Section 1: P1788 vs. PVA 1799: The Impact of
Hydrolysis
PVA 1799 is a closely related polymer to P1788, with a similar degree of polymerization but a

higher degree of hydrolysis (approximately 99%). This difference in the number of residual
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acetate groups along the polymer chain significantly impacts their physical properties, most

notably their solubility.

Data Presentation: Physicochemical Properties
Property

P1788 (Partially
Hydrolyzed)

PVA 1799 (Fully
Hydrolyzed)

Degree of Polymerization ~1700 ~1700

Degree of Hydrolysis ~88% ~99%

Water Solubility
Soluble in cold and hot

water[1][2]

Requires hot water (＞95°C)

for dissolution[1][2]

Gelling Tendency with Borax

Lower sensitivity; requires

higher borax concentration to

gel[3]

Higher sensitivity; gels at lower

borax concentrations[3]

Film-Forming Properties Excellent[1] Excellent[4]

Adhesive Properties Good[4] Good[4]

Experimental Protocols
Methodology for Determining Water Solubility:

To assess the water solubility of PVA 1788 and PVA 1799, the following protocol is typically

employed:

A 5% (w/v) aqueous solution of each PVA grade is prepared.

For P1788, the polymer is added to deionized water at room temperature and stirred until

fully dissolved.

For PVA 1799, the polymer is added to deionized water and heated to 95°C with continuous

stirring until a clear solution is obtained[1][2].

The time to dissolution and the visual clarity of the solution are recorded.
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Signaling Pathways and Logical Relationships
The choice between P1788 and PVA 1799 often depends on the desired processing conditions

and the final formulation's requirements. The logical workflow for selecting the appropriate PVA

grade is outlined below.

Formulation Requirement

Aqueous processing at room temperature?

Use P1788

Yes Heat processing acceptable?

No

Use PVA 1799

No (if cold water solubility is essential) Yes

Click to download full resolution via product page

Caption: PVA grade selection based on processing temperature.

Section 2: P1788 vs. Chitosan: A Comparison of
Natural and Synthetic Polymers
Chitosan is a natural polysaccharide derived from chitin, valued for its biocompatibility,

biodegradability, and mucoadhesive properties. It is often used in combination with PVA to

create hydrogels and nanofibers for controlled drug release and tissue engineering.

Data Presentation: Performance in Drug Delivery
Systems
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A comparative study on doxorubicin (DOX) delivery using polymer-coated magnetic

nanoparticles provides insight into the drug encapsulation and release characteristics of PVA

and Chitosan.

Parameter PVA-coated Nanoparticles
Chitosan-coated
Nanoparticles

Drug Encapsulation Efficiency 51.49% 84.28%

Cumulative Drug Release at

pH 4.5 (48h)
~74.2% ~85.86%

Cumulative Drug Release at

pH 7.4 (48h)

Not specified, but lower than at

acidic pH
~49.38%

Data extracted from a study on doxorubicin-loaded MgFe2O4 nanoparticles[5].

Experimental Protocols
Methodology for In Vitro Drug Release Study:

The following protocol outlines a typical procedure for evaluating the in vitro release of a drug

from polymer-based nanoparticles:

Drug-loaded nanoparticles are suspended in release media with different pH values (e.g., pH

4.5 and pH 7.4) to simulate physiological conditions.

The suspensions are incubated at 37°C with constant shaking.

At predetermined time intervals, samples are withdrawn, and the nanoparticles are

separated by centrifugation.

The concentration of the released drug in the supernatant is quantified using a suitable

analytical method, such as UV-Vis spectrophotometry.

The cumulative percentage of drug release is calculated and plotted against time[5][6].

Signaling Pathways and Logical Relationships
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The combination of PVA and Chitosan in a drug delivery system often aims to leverage the

unique properties of each polymer. The workflow for developing a PVA/Chitosan composite is

depicted below.

Start: Drug Delivery Goal

Prepare PVA Solution Prepare Chitosan Solution

Blend PVA and Chitosan Solutions

Incorporate Active Pharmaceutical Ingredient (API)

Fabricate Delivery System (e.g., Electrospinning, Hydrogel formation)

Crosslinking (if required)

Characterize Formulation (e.g., SEM, FTIR, Drug Release)

Final Drug Delivery System

Click to download full resolution via product page
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Caption: Workflow for creating a PVA/Chitosan drug delivery system.

Section 3: P1788 vs. PLGA: Stabilizer vs. Matrix for
Controlled Release
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely

used for creating nanoparticles and microparticles for controlled drug delivery. PVA, including

the P1788 grade, is frequently used as a stabilizing agent in the formulation of PLGA

nanoparticles. However, PVA can also be used as the primary matrix for drug release, offering

a different release profile.

Data Presentation: Drug Release from Nanofiber
Formulations
A study on the release of gliclazide from electrospun nanofibers provides a comparison of PVA

as a primary matrix versus a PVA/PLGA composite matrix.

Formulation
Cumulative Drug Release
at 0.5h

Cumulative Drug Release
at 24h

Pure Gliclazide 8.62% 25.18%

Gliclazide in PVA Nanofibers
Not specified, but implied to be

rapid
Not specified

Gliclazide in PVA/PLGA

Nanofibers
38.35% 65.08%

Data from a study on gliclazide-loaded nanofibers. The addition of PLGA to the PVA matrix

modulated the release to be faster initially and more sustained over 24 hours compared to the

pure drug[7].

Experimental Protocols
Methodology for Emulsion-Solvent Evaporation for PLGA Nanoparticle Formulation:
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This protocol describes a common method for preparing PLGA nanoparticles using PVA as a

stabilizer:

PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g.,

methylene chloride)[8][9].

This organic phase is then emulsified in an aqueous solution containing PVA (the stabilizer)

using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion[8].

The organic solvent is removed by evaporation under continuous stirring, leading to the

precipitation of PLGA nanoparticles.

The nanoparticles are then collected by centrifugation, washed to remove excess PVA, and

can be freeze-dried for storage[10].

Signaling Pathways and Logical Relationships
The role of PVA in PLGA-based formulations is primarily as a surface-active agent that

influences particle characteristics.
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PLGA Nanoparticle Formulation

PVA's Role

PLGA + Drug in Organic Solvent

Emulsification

PVA in Aqueous Solution

Solvent Evaporation

PLGA Nanoparticle Formation

Particle Size Zeta PotentialDrug Release Profile

PVA concentration

Click to download full resolution via product page

Caption: Influence of PVA on PLGA nanoparticle properties.

Section 4: P1788 vs. PVP: A Comparison of Binders
and Film-Formers
Polyvinylpyrrolidone (PVP) is another water-soluble polymer extensively used in

pharmaceutical formulations, particularly as a binder in tablet manufacturing and as a solubility

enhancer. Like PVA, it is also a film-former.

Data Presentation: Comparative Properties as
Pharmaceutical Excipients
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Property PVA PVP

Water Solubility
Moderate to high (can require

heat depending on grade)

Very high, soluble in cold

water[11]

Film Strength Excellent Good[11]

Adhesive/Binding Ability Good Excellent[12][13]

Biocompatibility High High[13]

Biodegradability Biodegradable[14]
Considered largely non-

biodegradable[14]

Chemical Stability Stable Stable

Experimental Protocols
Methodology for Tablet Hardness (Crushing Strength) Testing:

To compare the effectiveness of PVA and PVP as binders, the following protocol is used:

Granules are prepared using a wet granulation process, with either a PVA or PVP solution as

the binding agent[12].

The dried granules are blended with a lubricant and then compressed into tablets using a

tablet press at various compression forces.

The crushing strength of the tablets is measured using a tablet hardness tester. The force

required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).

A higher crushing strength at a given binder concentration and compression force indicates

better binder efficiency[12].

Signaling Pathways and Logical Relationships
The selection between PVA and PVP as an excipient is guided by the specific requirements of

the dosage form.
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Dosage Form Requirement

Primary need: Strong tablet binding?

Primary need: High film strength?

Primary need: Biodegradability?

No

Consider PVP

Yes

Consider PVA

Yes

No

Yes

Click to download full resolution via product page

Caption: Excipient selection logic: PVA vs. PVP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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